molecular formula C24H18N2O7 B4179084 N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide

N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide

Cat. No. B4179084
M. Wt: 446.4 g/mol
InChI Key: WBOLMEVXENXTNQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA belongs to the class of chromene derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide involves its ability to modulate multiple signaling pathways in cells. N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide inhibits the PI3K/Akt/mTOR pathway by downregulating the expression of PI3K, Akt, and mTOR proteins, leading to cell cycle arrest and apoptosis. N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide also inhibits the MAPK/ERK pathway by reducing the phosphorylation of ERK1/2 proteins, which are involved in cell proliferation and survival. Additionally, N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide inhibits the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα protein, leading to reduced production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide exhibits a wide range of biochemical and physiological effects in cells. N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide induces cell cycle arrest and apoptosis in cancer cells by modulating multiple signaling pathways, as discussed above. N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide also reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB signaling pathway in macrophages. Furthermore, N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide scavenges free radicals and protects cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide has several advantages for lab experiments. N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide exhibits potent anticancer activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer drug. N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide also possesses anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases. However, N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide has some limitations for lab experiments. N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. Further studies are needed to investigate the safety and efficacy of N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide in vivo.

Future Directions

There are several future directions for N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide research. One potential direction is to investigate the pharmacokinetics and toxicity profile of N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide in vivo. This will provide valuable information on the safety and efficacy of N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide as a potential therapeutic agent. Another direction is to investigate the molecular mechanisms underlying the anticancer, anti-inflammatory, and antioxidant properties of N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide. This will provide insights into the potential targets for N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide in cells and help to optimize its therapeutic applications. Finally, further studies are needed to investigate the potential synergistic effects of N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide with other anticancer drugs or anti-inflammatory agents. This may lead to the development of more effective and targeted therapies for cancer and other diseases.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide has been extensively studied for its potential therapeutic applications in various diseases. Recent studies have reported that N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide induces cell cycle arrest and apoptosis in cancer cells by modulating multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
In addition to its anticancer activity, N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide has also been reported to possess anti-inflammatory and antioxidant properties. N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB signaling pathway in macrophages. N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide also scavenges free radicals and protects cells from oxidative stress-induced damage.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O7/c1-31-16-8-10-20(21(11-16)26(29)30)25-23(27)14-32-17-7-9-18-22(12-17)33-13-19(24(18)28)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOLMEVXENXTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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